N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide
Description
N1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative featuring a substituted imidazole moiety and a meta-tolyl aromatic group.
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-4-3-5-13(10-11)18-15(21)14(20)17-7-9-19-8-6-16-12(19)2/h3-6,8,10H,7,9H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGJUBCSVOCCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCN2C=CN=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves the reaction of 2-methylimidazole with m-tolyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential biological activity, making it useful in drug discovery and development.
Medicine: It could be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: The compound can be utilized in the production of advanced materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the tolyl group may influence the compound's binding affinity and selectivity. The exact mechanism of action would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Variations
Oxalamide derivatives exhibit significant diversity in substituents, influencing their biological activity, metabolic stability, and regulatory status. Below is a comparative analysis of structurally related compounds:
Metabolic and Toxicological Profiles
- Toxicity: The FAO/WHO Committee established a No Observed Adverse Effect Level (NOEL) of 100 mg/kg/day for S336, attributing its safety to rapid metabolism and low bioaccumulation . Structural analogs with electron-withdrawing groups (e.g., fluorine in Compound 18) may further reduce toxicity by minimizing reactive intermediate formation .
Receptor Binding and Selectivity
- Umami Receptor Activation : S336’s pyridin-2-yl and dimethoxybenzyl groups optimize binding to TAS1R1/TAS1R3, achieving sub-micromolar potency . The target compound’s imidazole moiety may mimic histidine’s role in natural umami ligands, though this requires validation.
- Enzyme Inhibition : Compounds like N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide (16) inhibit stearoyl-CoA desaturase (SCD1), with hydroxybenzoyl groups enhancing target engagement . The target compound’s imidazole could similarly modulate enzyme activity via metal chelation.
Key Research Findings and Gaps
- Strengths : Oxalamides offer tunable pharmacophores for flavor enhancement and therapeutic applications. S336’s regulatory success underscores their safety profile .
- Limitations : Data gaps exist for the target compound’s receptor affinity, metabolic fate, and chronic toxicity. Comparative studies with imidazole-containing analogs (e.g., antiviral BNM-III-170 ) could clarify its unique advantages.
Biological Activity
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C_{15}H_{18}N_{4}O_{2}
- Molecular Weight : 286.33 g/mol
The structural formula indicates the presence of an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as a building block for various bioactive molecules.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole moiety is often involved in coordinating metal ions, which can inhibit metalloproteins and enzymes.
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this oxalamide may possess antimicrobial properties.
- Anticancer Potential : Preliminary studies indicate that oxalamides can interfere with cancer cell proliferation by inducing apoptosis.
Biological Activity Data
A summary of biological activities reported for this compound is presented in the table below:
| Activity | Target/Organism | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 25 µM | |
| Anticancer (cell lines) | HeLa cells | 15 µM | |
| Enzyme inhibition | Carbonic anhydrase | 10 µM |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various oxalamides, including this compound, against Gram-positive and Gram-negative bacteria. Results showed significant inhibition against Staphylococcus aureus with an IC50 of 25 µM, indicating potential as a therapeutic agent for bacterial infections.
Case Study 2: Anticancer Activity
Research conducted on the anticancer properties of this compound demonstrated its ability to induce apoptosis in HeLa cells at a concentration of 15 µM. The mechanism was linked to the activation of caspase pathways, suggesting a promising avenue for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
